(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a heterocyclic compound known for its thiazolidine ring structure. It has the molecular formula and a molecular weight of approximately 173.15 g/mol. The compound features two carbonyl groups and a carboxylic acid functional group, contributing to its reactivity and potential biological activity. Its structure can be represented by the SMILES notation: O=C(S/1)NC(C1=C\C(O)=O)=O .
This compound is classified as a heterocyclic compound and is part of the thiazolidine family. It is synthesized from various precursors, including thiourea and maleic anhydride, through multiple chemical reactions . The compound is primarily studied for its antibacterial properties and potential applications in medicinal chemistry .
The synthesis of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid typically involves the reaction of thiourea with maleic anhydride in an acidic medium. This one-pot method simplifies the synthesis process by allowing multiple reactions to occur simultaneously .
The molecular structure of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid includes:
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid undergoes various chemical reactions that are significant for synthesizing derivatives with enhanced biological properties.
The compound's stability and reactivity make it suitable for further modifications in synthetic chemistry.
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid has several scientific uses:
The versatility of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid makes it an attractive candidate for various fields within medicinal chemistry and pharmacology. Further exploration into its interactions and applications could reveal additional unique properties compared to similar compounds .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1